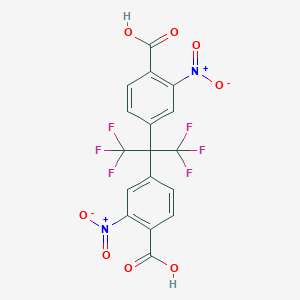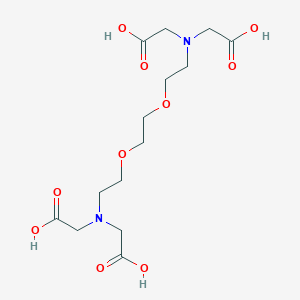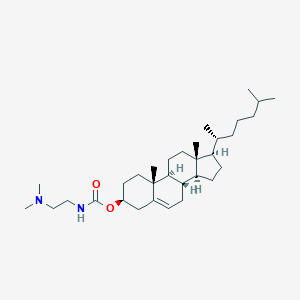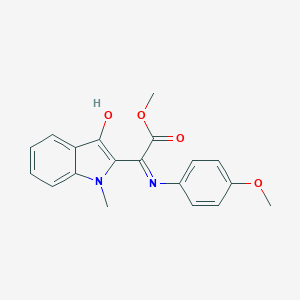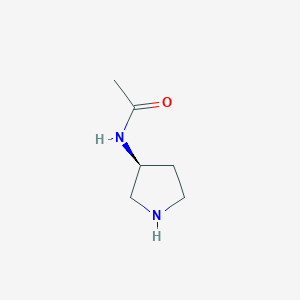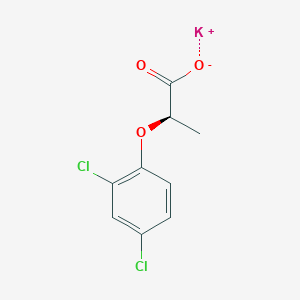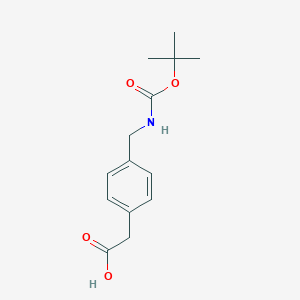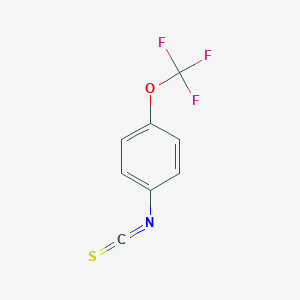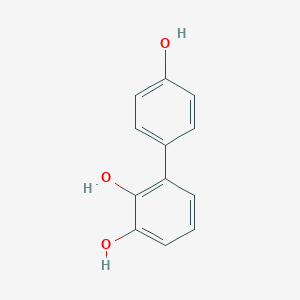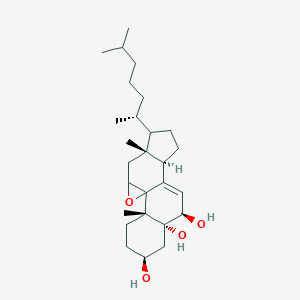
9,11-Epoxycholest-7-ene-3,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as 7β,8α-epoxy-cholesterol, is a cholesterol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process that involves the oxidation of cholesterol, followed by epoxidation and hydrolysis. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 9,11-epoxycholest-7-ene-3,5,6-triol is not fully understood, but research has suggested that it may act through multiple pathways. One study found that this compound was able to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, research has shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has a range of biochemical and physiological effects. One study found that this compound was able to reduce the expression of pro-inflammatory cytokines in a mouse model of colitis, indicating its potential as an anti-inflammatory agent. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. Additionally, research has shown that this compound has neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9,11-epoxycholest-7-ene-3,5,6-triol in laboratory experiments is its potential as a therapeutic agent for a range of diseases. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques. However, there are also limitations to using this compound in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound is not yet widely available, which may limit its use in laboratory experiments.
Orientations Futures
There are several future directions for research on 9,11-epoxycholest-7-ene-3,5,6-triol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative disorders. Future research could focus on the neuroprotective effects of 9,11-epoxycholest-7-ene-3,5,6-triol and its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and colitis.
Méthodes De Synthèse
The synthesis of 9,11-epoxycholest-7-ene-3,5,6-triol involves a multistep process that starts with the oxidation of cholesterol using a strong oxidizing agent such as chromium trioxide. This is followed by epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxy group at the 9,11 positions. The final step involves hydrolysis of the epoxy group using an acid catalyst, such as hydrochloric acid, to yield 9,11-epoxycholest-7-ene-3,5,6-triol.
Applications De Recherche Scientifique
9,11-Epoxycholest-7-ene-3,5,6-triol has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. One study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-cancer agent. Another study found that this compound was able to reduce inflammation in a mouse model of colitis, suggesting its potential as an anti-inflammatory agent. Additionally, research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
120152-00-3 |
|---|---|
Nom du produit |
9,11-Epoxycholest-7-ene-3,5,6-triol |
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
Clé InChI |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Synonymes |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



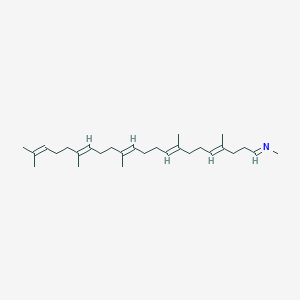

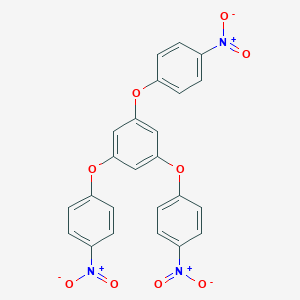
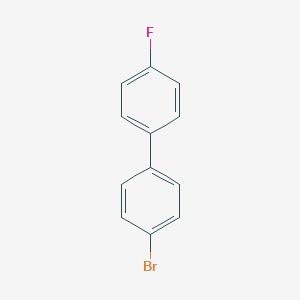
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
